2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclohexyl-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-16-17(19-9-8-18-16)23-14-7-10-20(12-14)15(21)11-13-5-3-2-4-6-13/h8-9,13-14H,2-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWMPCPKWCKTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be analyzed for its pharmacophoric features. The presence of a cyclohexyl group and a pyrrolidine moiety suggests potential interactions with biological targets, particularly in the central nervous system (CNS).
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including receptors involved in neurotransmission and metabolic pathways. The pyrrolidine ring may facilitate binding to neurotransmitter receptors, while the methoxypyrazine component could enhance lipophilicity, allowing for better membrane penetration.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. For instance, studies on cell lines have shown that it may exhibit:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage.
- Neuroprotective Effects : Preliminary data suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
In Vivo Studies
Animal models have been utilized to further explore the pharmacological effects of 2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone. Key findings include:
- Behavioral Assessments : Tests on rodents indicate potential anxiolytic and antidepressant-like effects, suggesting modulation of serotonergic and dopaminergic systems.
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of the compound in a rodent model of Parkinson's disease. Results indicated significant reductions in motor deficits and neuroinflammation markers compared to control groups. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of this compound using various in vitro assays, including DPPH and ABTS radical scavenging tests. The results showed that it effectively reduced oxidative stress markers in cultured cells.
Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Scavenging | IC50 = 25 µM | |
| Neuroprotection | Rotarod Test | Improved motor function | |
| Anxiolytic | Elevated Plus Maze | Increased time in open arms |
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | 45% |
| Half-life | 6 hours |
| Metabolism | Hepatic via CYP450 |
Scientific Research Applications
Anticancer Activity
Research has shown that 2-Cyclohexyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:
- HeLa Cells : The compound demonstrated an IC50 value as low as 0.02 mM, indicating strong cytotoxicity.
- Murine Leukemia (L1210) : Significant inhibition of cell proliferation was observed, suggesting potential utility in treating hematological malignancies.
These effects are attributed to the compound's ability to induce apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases .
Mechanistic Insights
Studies focusing on the mechanism of action have revealed that the compound can modulate various molecular targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Cell Proliferation : The compound significantly inhibits cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptosis via mitochondrial dysfunction, leading to alterations in Bcl-2 family protein expression .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure can significantly impact biological activity. For instance:
- Pyrrolidine Substitutions : Changes at the C-2 position of the pyrrolidine ring can enhance or diminish potency.
- Methoxy Substituents : The presence of methoxy groups on the phenyl ring appears to enhance interaction with target proteins, increasing bioactivity .
Case Studies
Several case studies have evaluated the biological activity of this compound:
Study on Cancer Cell Lines
A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. This study provides insights into how structural variations can influence therapeutic efficacy.
Mechanistic Studies
Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and subsequent apoptosis induction. These findings underscore the importance of understanding the underlying mechanisms to optimize therapeutic strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 1-(2-Methoxy-6-(Pyrrolidin-1-yl)Pyridin-3-yl)Ethanone ()
- Molecular Formula : C₁₂H₁₆N₂O₂
- Key Features: Pyridine core, methoxy, pyrrolidinyl, and ethanone groups.
- Comparison : Replaces the methoxypyrazine ring with a pyridine system, altering aromaticity and electronic properties. The pyridine’s electron-withdrawing nature may reduce nucleophilicity compared to pyrazine derivatives. This compound’s applications are unspecified but may differ due to reduced heteroatom count .
(b) 2-Methoxy-3-(1-Methylpropyl)Pyrazine ()
- Molecular Formula : C₉H₁₄N₂O
- Key Features : Methoxypyrazine core with a sec-butyl substituent.
- Comparison: Shares the methoxypyrazine motif but lacks the ethanone-pyrrolidinyloxy chain.
(c) 2-Cyclohexyl-1-(3,4-Dihydroxy-5-Nitrophenyl)Ethanone ()
- Molecular Formula: C₁₄H₁₇NO₅
- Key Features: Cyclohexyl-ethanone backbone attached to a nitrophenol ring.
- This derivative’s synthesis involves aluminum chloride-mediated deprotection, suggesting higher reactivity .
Physical and Chemical Properties
Reactivity and Stability
- Main Compound : The methoxypyrazine ring is electron-deficient, favoring electrophilic substitution at the oxygen-rich pyrrolidinyloxy site. The cyclohexyl group may enhance membrane permeability in biological systems.
- Pyridine Analogue : Pyridine’s basicity could facilitate protonation under acidic conditions, unlike the neutral pyrazine .
- Nitrophenyl Derivative : Nitro groups are prone to reduction, limiting stability under reductive conditions .
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrrolidine-ether-methoxypyrazine core of this compound?
Methodological Answer:
The synthesis involves multi-step reactions:
- Step 1: Formation of the pyrrolidine ring via cyclization of a linear precursor (e.g., using proline derivatives or reductive amination). Temperature control (e.g., 60–80°C) and solvent selection (e.g., THF or DMF) are critical to minimize side reactions .
- Step 2: Introduction of the ether-linked methoxypyrazine moiety. A nucleophilic substitution or Cu-catalyzed Ullmann coupling could link the pyrrolidine oxygen to the pyrazine ring. For example, reacting 3-methoxypyrazin-2-ol with a pyrrolidine intermediate bearing a leaving group (e.g., bromide) under basic conditions (K₂CO₃ in DMF) .
- Step 3: Final acylation with cyclohexylacetic acid derivatives to introduce the ethanone group. Use activating agents like EDCI/HOBt for amide bond formation .
Advanced: How can researchers optimize coupling reactions to mitigate low yields in pyrazine-pyrrolidine ether formation?
Methodological Answer:
Common challenges include steric hindrance and competing side reactions. Strategies:
- Catalyst Screening: Test Pd or Cu catalysts for cross-coupling efficiency. For example, CuI/1,10-phenanthroline systems enhance Ullmann-type ether synthesis .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates, while additives like Cs₂CO₃ stabilize transition states .
- Protecting Groups: Temporarily protect reactive sites on the pyrazine (e.g., methoxy group) to direct regioselectivity .
- Reaction Monitoring: Use TLC (ethyl acetate/hexane, 5:1) or HPLC to track progress and identify byproducts early .
Basic: What spectroscopic and computational methods validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., C₁₉H₂₅N₃O₃) with <5 ppm error .
- X-ray Crystallography: Resolve stereochemistry of the pyrrolidine ring and ether linkage (if crystalline) .
Advanced: How does stereochemistry at the pyrrolidine C3 position influence biological activity?
Methodological Answer:
- Enantiomer Synthesis: Prepare both (R)- and (S)-configured pyrrolidine intermediates via chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) .
- Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H with hexane/ethanol eluents .
- Bioactivity Assays: Compare enantiomers in receptor-binding studies (e.g., kinase inhibition assays) to identify stereospecific effects. Pyrazine moieties often target adenosine receptors, while pyrrolidine rings modulate selectivity .
Basic: What are plausible biological targets for this compound based on structural analogs?
Methodological Answer:
- Kinase Inhibition: Methoxypyrazine derivatives show affinity for ATP-binding pockets in kinases (e.g., JAK2 or EGFR). Test in enzymatic assays with recombinant kinases .
- GPCR Modulation: Pyrrolidine-ether scaffolds are common in G-protein-coupled receptor ligands (e.g., serotonin receptors). Use radioligand displacement assays (e.g., ³H-5-HT for 5-HT₆) .
- Antimicrobial Activity: Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution, as pyrazines disrupt biofilm formation .
Advanced: How can metabolic stability be improved for in vivo studies?
Methodological Answer:
- Metabolic Hotspot Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Common issues: oxidation of pyrrolidine or O-demethylation of pyrazine .
- Structural Modifications:
- Prodrug Approach: Mask the ethanone group as a ketal or ester to enhance bioavailability .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane → ethyl acetate) for polar impurities.
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data. The cyclohexyl group enhances hydrophobicity, aiding crystallization .
- HPLC Prep: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>95%) .
Advanced: How to resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Assay Validation: Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times. Pyrazine solubility in DMSO vs. aqueous buffers can affect results .
- Counter-Screening: Test against off-targets (e.g., cytochrome P450 enzymes) to rule out false positives.
- Data Normalization: Use internal controls (e.g., staurosporine for cytotoxicity) and statistical methods (e.g., Z’-factor) to assess assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
